Methyl pentadecanoate
Overview
Description
Total Synthesis of Methyl Pentadecanoate Isomers
The synthesis of methyl pentadecanoate and its isomers has been a subject of interest due to their biological significance. In the case of the stink bug Edessa meditabunda, methyl 4,8,12-trimethylpentadecanoate is a major component of its sex pheromone. A stereoselective synthesis of four stereoisomers of this compound was achieved by connecting three chiral building blocks, utilizing commercially available compounds with defined stereochemistry. The synthesis involved the Fouquet-Schlosser variant of the Grignard reaction, although the absolute configuration of the natural product could not be determined due to chromatographic inseparability of the stereoisomers .
Molecular Structure Analysis
The molecular structure of methyl pentadecanoate derivatives plays a crucial role in determining their physical properties and reactivity. For instance, the synthesis of isotactic 1,2-poly(E-3-methyl-1,3-pentadiene) revealed that the monomer structure influences polymerization stereoselectivity. The isotactic content of the polymer was found to depend on the type of catalyst used, with less bulky phosphine ligands leading to higher isotacticity . Similarly, the synthesis of isotactic cis-1,4-poly(3-methyl-1,3-pentadiene) showed that the polymer consists essentially of cis-1,4 units and has an isotactic structure, as confirmed by NMR and X-ray analyses .
Chemical Reactions Analysis
The chemical reactions involving methyl pentadecanoate derivatives are diverse. For example, the synthesis of (5Z, 9Z)-14-methyl-5,9-pentadecadienoic acid and its monounsaturated analog involved a double alkyne coupling as the key step . Another study synthesized 3-methyl-15-phenyl-[carboxyl-14C]-pentadecanoic acid with good yield, starting from Na14CN, which is significant for labeling studies . Additionally, the formation of the 2,4-pentadiynyl-1 radical in the crossed beams reaction of dicarbon molecules with methylacetylene was investigated, highlighting the indirect reaction dynamics and the formation of cyclic collision complexes .
Physical and Chemical Properties Analysis
The physical and chemical properties of methyl pentadecanoate and its derivatives are influenced by their molecular structure. Measurements of excess enthalpies of methyl n-alkanoates, including methyl pentadecanoate, with n-pentadecane showed that the excess molar enthalpies are positive over the entire composition range for all mixtures studied. These values decreased quasi-exponentially with the lengthening of the aliphatic chain of the methyl ester, indicating the impact of molecular size on enthalpic interactions .
Synthesis and Characterization
The synthesis and characterization of methyl pentadecanoate derivatives are essential for understanding their potential applications. The regiospecific synthesis of 15-(4-[123I]iodophenyl)pentadecanoic acid (IPPA) via methyl 15-(4-trimethylstannylphenyl)pentadecanoate is one such example. This precursor was synthesized in six steps from 4-bromophenylacetylene and reacted with N.C.A. [123I]NaI to yield IPPA, which is significant for medical imaging applications .
Scientific Research Applications
Thermodynamic Studies
- Methyl pentadecanoate has been studied for its thermodynamic properties. For example, Ortega (1992) conducted research on the excess molar enthalpies of methyl pentadecanoate mixtures, demonstrating that these enthalpies are positive over the entire composition range, which is similar to the behavior of other methyl ester and n-alkane mixtures (Ortega, 1992).
Biocatalysis and Biochemical Studies
- In biochemical applications, methyl pentadecanoate has been used in the study of chiral hydroxy long chain fatty acids production. Schneider et al. (1998) developed a multi-step product recovery process for hydroxypentadecanoic acids and their methyl esters, indicating potential applications in biocatalysis (Schneider et al., 1998).
Applications in Nuclear Medicine
- Methyl pentadecanoate derivatives have been explored in nuclear medicine. DeGrado et al. (2004) evaluated β-methyl-15-p-iodophenylpentadecanoic acid as an indicator of long chain fatty acid utilization in studies involving the heart, suggesting its use in diagnostic imaging (DeGrado et al., 2004).
Research in Myocardial Fatty Acid Metabolism
- Tu et al. (2010) synthesized a PET tracer, 15-(4-(2-[¹⁸F]fluoroethoxy)phenyl)pentadecanoic acid, for assessing myocardial fatty acid metabolism. This tracer displayed high uptake in heart tissue in rat models, demonstrating its potential for clinical applications in studying heart metabolism (Tu et al., 2010).
Safety And Hazards
Methyl pentadecanoate can cause serious eye damage . It is recommended to wear suitable protective equipment, prevent the generation of vapor or mist, and wash hands and face thoroughly after handling . If it comes in contact with the eyes, it is advised to rinse cautiously with water for several minutes and seek medical attention immediately .
properties
IUPAC Name |
methyl pentadecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18-2/h3-15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIUXKAZJZFLLDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4040769 | |
Record name | Methyl pentadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4040769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl pentadecanoate | |
CAS RN |
7132-64-1, 68937-84-8 | |
Record name | Methyl pentadecanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7132-64-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl pentadecanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007132641 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fatty acids, C12-18, Me esters | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068937848 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pentadecanoic acid, methyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Methyl pentadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4040769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Fatty acids, C12-18, Me esters | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.066.430 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Methyl pentadecanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.664 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYL PENTADECANOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8K0ZV6FAIZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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